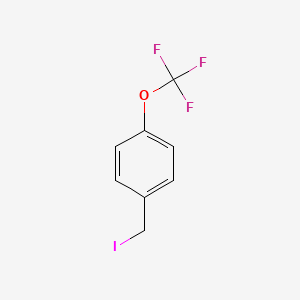

1-(Iodomethyl)-4-(trifluoromethoxy)benzene

Description

Significance of Aryl Halides and Haloalkyl-Substituted Aromatics as Synthetic Scaffolds

Aryl halides and haloalkyl-substituted aromatics are fundamental pillars in the edifice of organic synthesis. The importance of aryl halides stems from the carbon-halogen bond on the aromatic ring, which serves as a versatile functional handle for a multitude of chemical transformations, most notably in metal-catalyzed cross-coupling reactions.

Similarly, haloalkyl-substituted aromatics, such as benzylic halides, are exceptionally valuable scaffolds. The reactivity of the halogen atom on the alkyl group adjacent to the aromatic ring makes these compounds potent electrophiles. This reactivity is central to their use in nucleophilic substitution reactions, allowing for the facile introduction of the arylmethyl moiety onto a wide range of substrates. This capability is crucial for building molecular complexity and accessing diverse chemical structures.

The Pervasive Role of Fluorinated Organic Compounds in Chemical Research

The introduction of fluorine atoms into organic molecules has become a pervasive and powerful strategy in modern chemical research, profoundly impacting the properties of the parent compound. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—impart distinct characteristics to organic molecules. These can include increased thermal and metabolic stability, altered electronic properties, and modulated lipophilicity. In the pharmaceutical industry, the strategic incorporation of fluorine can significantly improve a drug's potency, selectivity, and pharmacokinetic profile. chemimpex.combeilstein-journals.org The widespread impact of this element has made the development of fluorinated compounds a key focus in drug discovery and materials science. chemimpex.com

Overview of the Trifluoromethoxy Group (-OCF₃) as a Modulating Substituent in Aromatic Systems

Among the various fluorine-containing functionalities, the trifluoromethoxy group (-OCF₃) has emerged as a particularly valuable substituent in aromatic systems. It is often regarded as a lipophilic electron-withdrawing group. beilstein-journals.org The trifluoromethoxy group is more electron-withdrawing and lipophilic than a simple methoxy (B1213986) group. beilstein-journals.org Its presence can significantly influence a molecule's properties by altering the electronic nature of the aromatic ring and increasing its stability and ability to permeate biological membranes. beilstein-journals.org This unique combination of electronic and physical properties makes the trifluoromethoxy group a powerful tool for molecular design, enabling chemists to fine-tune the characteristics of advanced materials and biologically active compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-(iodomethyl)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABFFRYJXRCAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 1 Iodomethyl 4 Trifluoromethoxy Benzene

Retrosynthetic Analysis and Key Starting Materials

Retrosynthetically, the target molecule, a benzylic iodide, can be disconnected at the carbon-iodine bond. This suggests two primary precursor types: an alcohol (4-(trifluoromethoxy)benzyl alcohol) or another benzylic halide (like 4-(trifluoromethoxy)benzyl bromide or chloride). These precursors, in turn, can be synthesized from commercially available starting materials such as 4-(trifluoromethoxy)toluene or 4-(trifluoromethoxy)benzoic acid. The key starting material is typically a benzene (B151609) ring substituted with a trifluoromethoxy group, which is then further functionalized.

Common Synthetic Routes

Two principal routes are commonly employed for the synthesis of benzylic iodides like this compound.

Halogen Exchange (Finkelstein Reaction): This is a widely used method involving the treatment of a more readily available benzylic halide, such as 4-(trifluoromethoxy)benzyl bromide, with an iodide salt like sodium iodide or potassium iodide in a suitable solvent like acetone (B3395972) or acetonitrile. The equilibrium is driven towards the desired iodide product due to the low solubility of the resulting sodium bromide or chloride in the solvent. This method is efficient and generally provides high yields. A general procedure for a similar transformation involves gently warming the benzyl (B1604629) bromide with potassium iodide in ethanol. prepchem.com

Direct Iodination of a Benzyl Alcohol: An alternative route involves the direct conversion of 4-(trifluoromethoxy)benzyl alcohol to the corresponding iodide. Various reagent systems can accomplish this transformation. A mild and effective method utilizes a cerium(III) chloride heptahydrate/sodium iodide system in acetonitrile. organic-chemistry.org Another reported method for preparing benzyl iodides from benzyl alcohols uses sodium borohydride (B1222165) and elemental iodine, which is noted for being a simple, high-yield, and environmentally friendly process. wipo.int

Purification and Spectroscopic Characterization

Following synthesis, this compound is purified using standard laboratory techniques such as extraction, washing, and recrystallization or column chromatography on silica (B1680970) gel.

The structural identity and purity of the compound are confirmed through various spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the aromatic protons in the 1,4-disubstituted pattern and a key singlet for the methylene (B1212753) protons (-CH₂I) at a downfield chemical shift due to the deshielding effect of the adjacent iodine atom. ¹³C NMR would show distinct signals for the aromatic carbons, the trifluoromethoxy carbon, and the iodomethyl carbon. ¹⁹F NMR is also a powerful tool to confirm the presence of the -OCF₃ group.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to C-H stretching of the aromatic ring, C-O-C stretching of the ether linkage, and strong C-F stretching vibrations associated with the trifluoromethoxy group.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (302.03 g/mol ) and provides fragmentation patterns that are consistent with the proposed structure. bldpharm.comamericanelements.com

Reactivity and Mechanistic Investigations of 1 Iodomethyl 4 Trifluoromethoxy Benzene

Reactivity Profiles of the Benzylic Iodide Moiety

The presence of an iodomethyl group on the benzene (B151609) ring is a key determinant of the molecule's reactivity, providing a site for a variety of chemical transformations.

Nucleophilic Substitution Reactions (Sɴ1 and Sɴ2 Mechanisms)

The benzylic position of 1-(Iodomethyl)-4-(trifluoromethoxy)benzene is activated for nucleophilic substitution reactions. The departure of the iodide, a good leaving group, can proceed through two primary mechanisms: a unimolecular (Sɴ1) or a bimolecular (Sɴ2) pathway. The operative mechanism is heavily influenced by the electronic nature of the para-trifluoromethoxy substituent.

The Sɴ1 mechanism involves the formation of a carbocation intermediate. However, the strong electron-withdrawing inductive effect of the trifluoromethoxy group destabilizes the formation of a positive charge at the benzylic position. This destabilization increases the activation energy for the Sɴ1 pathway, making it less favorable compared to substrates with electron-donating groups. nih.govkoreascience.krkoreascience.kr Studies on the solvolysis of substituted benzyl (B1604629) halides consistently show that electron-withdrawing groups significantly slow down reaction rates that proceed through carbocation intermediates. nih.govkoreascience.kr

Conversely, the Sɴ2 mechanism, a concerted process where the nucleophile attacks as the leaving group departs, is generally favored for primary halides. For this compound, the Sɴ2 pathway avoids the formation of the unstable carbocation. However, the reaction rate can be influenced by steric hindrance from both the substituent and the solvent. libretexts.orgnih.govlibretexts.orgyoutube.com The competition between these pathways is a critical aspect of its chemistry. In many cases involving benzyl halides with electron-withdrawing substituents, the Sɴ2 mechanism is the predominant route, especially with strong nucleophiles in polar aprotic solvents. nih.govkoreascience.kr

Table 1: Factors Influencing Sɴ1 vs. Sɴ2 Reactivity in Substituted Benzyl Halides

| Factor | Sɴ1 Pathway | Sɴ2 Pathway | Influence of p-OCF₃ Group |

|---|---|---|---|

| Substrate | Favored by electron-donating groups that stabilize the carbocation. | Favored for primary halides, sensitive to steric hindrance. | The electron-withdrawing nature disfavors carbocation formation, thus hindering the Sɴ1 pathway. |

| Nucleophile | Favored by weak nucleophiles. | Favored by strong nucleophiles. | A strong nucleophile would promote the Sɴ2 mechanism. |

| Leaving Group | A good leaving group (like iodide) is essential. | A good leaving group is essential. | Iodide is an excellent leaving group, facilitating both potential pathways. |

| Solvent | Favored by polar protic solvents that stabilize the carbocation. | Favored by polar aprotic solvents. | A polar aprotic solvent would favor the Sɴ2 mechanism. |

Reductive Transformations and C-I Bond Hydrogenolysis

The carbon-iodine bond in this compound can be cleaved through reductive processes, a key transformation being hydrogenolysis. This reaction replaces the iodine atom with a hydrogen atom, converting the iodomethyl group into a methyl group, to yield 1-methyl-4-(trifluoromethoxy)benzene.

Catalytic hydrogenolysis is a common and efficient method for this transformation. pitt.eduacs.orgbibliotekanauki.pl The reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas (H₂). pitt.edubibliotekanauki.pl Transfer hydrogenation, using hydrogen donors like formic acid or ammonium (B1175870) formate, can also be utilized. researchgate.net The general mechanism involves the oxidative addition of the C-I bond to the metal catalyst surface, followed by reaction with a hydride species and reductive elimination to give the final product.

Typical Conditions for Benzylic Iodide Hydrogenolysis:

Catalyst: 5-10% Pd/C or Pt/C

Hydrogen Source: H₂ gas (1-5 atm) or a transfer hydrogenation reagent

Solvent: Ethanol, methanol, or ethyl acetate (B1210297)

Temperature: Room temperature to mild heating

Oxidative Conversion of Iodomethyl to Carbonyl Functionalities (Aldehydes, Ketones)

The iodomethyl group can be oxidized to a carbonyl group, specifically an aldehyde, to form 4-(trifluoromethoxy)benzaldehyde. This transformation is valuable for synthesizing aromatic aldehydes from readily available benzylic halides. Two classical methods applicable here are the Kornblum oxidation and the Sommelet reaction.

The Kornblum oxidation involves the reaction of the benzylic halide with dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgsynarchive.comchem-station.comviu.ca The reaction proceeds via an initial Sɴ2 displacement of the iodide by the oxygen atom of DMSO to form an alkoxysulfonium salt. In the presence of a base, such as triethylamine, this intermediate undergoes an elimination reaction to yield the aldehyde and dimethyl sulfide. wikipedia.orgsynarchive.com While initially developed for activated halides, modifications allow for its use with a broader range of substrates. wikipedia.org

The Sommelet reaction provides another route to the aldehyde, using hexamine. koreascience.kr The benzylic iodide first reacts with hexamine to form a quaternary ammonium salt. Subsequent hydrolysis of this salt, typically under acidic or aqueous conditions, leads to the formation of the desired aldehyde. koreascience.krresearchgate.net

Impact of the para-Trifluoromethoxy Group on Benzylic Reactivity

The trifluoromethoxy (-OCF₃) group at the para-position exerts a profound influence on the reactivity of the benzylic iodide through a combination of electronic and steric effects.

Inductive and Resonance Effects on Electron Density and Reaction Rates

The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a negative inductive effect, -I). This effect deactivates the benzene ring towards electrophilic attack and, as mentioned, destabilizes any developing positive charge at the benzylic position, thereby slowing down Sɴ1-type reactions. oup.com

This electronic character is quantified by the Hammett substituent constant (σ). A positive σ value indicates an electron-withdrawing group. libretexts.org The para-trifluoromethoxy group has a positive σₚ value, confirming its electron-withdrawing nature. pitt.eduviu.caoup.comunits.itmdpi.com

Table 2: Comparison of Hammett Constants (σₚ) for Various Substituents

| Substituent | σₚ Value | Inductive Effect | Resonance Effect | Net Electronic Effect |

|---|---|---|---|---|

| -NO₂ | 0.78 | Withdrawing (-I) | Withdrawing (-R) | Strongly Withdrawing |

| -CN | 0.66 | Withdrawing (-I) | Withdrawing (-R) | Strongly Withdrawing |

| -OCF₃ | 0.35 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Moderately Withdrawing |

| -Cl | 0.23 | Withdrawing (-I) | Weakly Donating (+R) | Weakly Withdrawing |

| -H | 0.00 | - | - | Neutral |

| -CH₃ | -0.17 | Donating (+I) | Donating (Hyperconjugation) | Weakly Donating |

| -OCH₃ | -0.27 | Withdrawing (-I) | Strongly Donating (+R) | Strongly Donating |

Data sourced from multiple references. pitt.eduviu.caunits.itmdpi.com

Steric Impedance and Conformational Influences on Reaction Selectivity

Beyond its electronic influence, the trifluoromethoxy group also imparts steric and conformational effects. Unlike the methoxy (B1213986) group, which tends to be coplanar with the benzene ring to maximize resonance, the -OCF₃ group often adopts a non-planar conformation. mdpi.com X-ray crystallography and computational studies suggest that the C-O-C bond angle and the orientation of the CF₃ group can lead to a conformation where the group is nearly perpendicular to the plane of the benzene ring. nih.gov

Advanced C-I Bond Activation Methodologies

The activation of the C-I bond in this compound is primarily achieved through transition-metal catalysis and radical-mediated pathways. These methods provide powerful tools for constructing complex molecular architectures.

Transition-metal-catalyzed cross-coupling reactions are fundamental for forming new carbon-carbon bonds, and benzylic iodides are competent electrophiles for these transformations. d-nb.infobeilstein-journals.org The Suzuki, Kumada, and Negishi reactions represent three pillar methodologies, each utilizing a different organometallic nucleophile to couple with the electrophilic carbon of the C-I bond.

The Suzuki-Miyaura coupling employs organoboron reagents, such as boronic acids or their corresponding trifluoroborate salts, which are known for their stability and low toxicity. organic-chemistry.orglibretexts.org The palladium-catalyzed cross-coupling of benzylic halides with potassium aryltrifluoroborates has been shown to be an effective method for creating diarylmethane structures. nih.gov For this compound, a typical reaction would involve a palladium catalyst, a suitable ligand, and a base to activate the boronic acid derivative. organic-chemistry.orgnih.gov The reaction tolerates a wide range of functional groups, making it a robust choice for complex molecule synthesis. nih.gov

The Kumada coupling utilizes organomagnesium compounds (Grignard reagents) and is notable for being one of the earliest developed cross-coupling reactions. wikipedia.orgorganic-chemistry.org It can be catalyzed by either nickel or palladium complexes. wikipedia.org The high reactivity of Grignard reagents makes the Kumada coupling highly efficient, though it can limit functional group tolerance compared to other methods. organic-chemistry.org A proposed Kumada coupling of this compound would likely employ a nickel-phosphine complex as the catalyst. youtube.com

The Negishi coupling involves the use of organozinc reagents, which are generally more reactive than organoboranes but less so than Grignard reagents. wikipedia.orgorganic-chemistry.org This reaction is versatile, allowing for the formation of C(sp³)–C(sp²), C(sp³)–C(sp³), and other carbon-carbon bonds with high efficiency under palladium or nickel catalysis. wikipedia.org The reaction of this compound with an organozinc compound would proceed via a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. illinois.edu

| Reaction Name | Typical Catalyst System | Coupling Partner | Key Features |

| Suzuki-Miyaura Coupling | PdCl₂(dppf) or similar Pd(II) complex nih.gov | Ar-B(OH)₂ or Ar-BF₃K nih.govtcichemicals.com | High functional group tolerance; stable, non-toxic boron reagents. nih.gov |

| Kumada Coupling | NiCl₂(dppe) or other Ni/Pd-phosphine complexes wikipedia.orgnih.gov | Ar-MgBr (Grignard Reagent) wikipedia.org | Highly reactive nucleophiles; economical. organic-chemistry.org |

| Negishi Coupling | Pd(PPh₃)₄ or Ni(acac)₂ wikipedia.org | Ar-ZnCl (Organozinc Reagent) wikipedia.orgorganic-chemistry.org | Good functional group tolerance; high reactivity. wikipedia.org |

Beyond two-electron transition-metal catalysis, the C-I bond of this compound is susceptible to homolytic cleavage, opening up radical-based functionalization pathways. The relatively weak C-I bond can be cleaved using radical initiators or under photoredox conditions to generate the corresponding 4-(trifluoromethoxy)benzyl radical.

Visible-light-induced reactions using electron donor-acceptor (EDA) complexes represent a modern approach to generating radical intermediates without the need for a dedicated photocatalyst. chemistryviews.org An EDA complex could form between this compound and a suitable donor, which upon light excitation, would facilitate single-electron transfer and subsequent cleavage of the C-I bond. This would yield the 4-(trifluoromethoxy)benzyl radical, which can then participate in various synthetic transformations. chemistryviews.orgnih.gov For instance, this radical intermediate could be trapped by alkenes, alkynes, or other radical acceptors to forge new carbon-carbon or carbon-heteroatom bonds, enabling complex trifunctionalization or cyclization cascades. nih.govrsc.org The use of Togni's reagent in related systems highlights how radical trifluoromethylation can trigger subsequent cyclization and iodination events, demonstrating the potential for complex transformations initiated by radical generation. chemistryviews.org

Mechanistic Elucidation of Key Transformations

Understanding the precise mechanisms, including the nature of intermediates and the factors controlling reaction outcomes, is critical for optimizing existing reactions and designing new ones.

The direct isolation and characterization of reactive intermediates in catalytic cycles are often challenging due to their transient nature. However, their existence is well-supported by extensive mechanistic studies on analogous systems.

In transition-metal-catalyzed cross-coupling reactions, the key intermediate is an organopalladium(II) or organonickel(II) species. illinois.edu This intermediate, such as (L)₂Pd(CH₂Ar)(I) (where Ar = 4-(trifluoromethoxy)phenyl), is formed via the oxidative addition of the C-I bond of this compound to a low-valent metal center (e.g., Pd(0)). libretexts.orgillinois.edu While often too unstable for isolation, these intermediates can sometimes be observed and characterized spectroscopically or trapped.

In radical pathways, the primary reactive species is the 4-(trifluoromethoxy)benzyl radical . Its formation can be inferred from the reaction products and through trapping experiments with radical scavengers like TEMPO. chemistryviews.org The electronic properties of related radical species and their precursors have been investigated using techniques such as cyclic voltammetry to determine reduction potentials and UV-vis spectroscopy to observe electronic transitions. beilstein-journals.org

Complementing experimental kinetics, computational reaction coordinate analysis using methods like Density Functional Theory (DFT) can provide a detailed energetic map of the reaction pathway. This analysis helps to identify the structures and relative energies of all transition states and intermediates, offering deep insight into the factors that control the reaction's speed and selectivity.

As this compound is an achiral molecule, stereochemical considerations arise when a reaction introduces a new chiral center. The development of stereoselective pathways is a significant goal in modern synthetic chemistry.

In the context of cross-coupling, if this compound were coupled with a prochiral nucleophile or if an asymmetric catalyst were used, an enantiomerically enriched product could potentially be formed. The stereochemical outcome of related Kumada cross-coupling reactions of benzylic sulfonamides has been shown to be stereospecific, suggesting that with a chiral variant of the substrate, high levels of stereochemical control are achievable. nih.gov

Furthermore, studies on Negishi couplings have demonstrated that the choice of ligand on the metal catalyst can be crucial for maintaining the stereochemistry of the coupling partners, for example, in preventing the isomerization of Z-alkenyl halides. nih.govnih.gov This underscores the principle that ligands not only modulate reactivity but can also be essential for controlling stereoselective pathways in transformations involving substrates like this compound.

Applications in Advanced Organic Synthesis and Chemical Transformations

1-(Iodomethyl)-4-(trifluoromethoxy)benzene as a Versatile Building Block

The utility of this compound stems from the lability of the carbon-iodine bond, making the 4-(trifluoromethoxy)benzyl moiety an excellent electrophile for a wide range of nucleophiles. This reactivity is central to its role in forging new carbon-carbon and carbon-heteroatom bonds, providing pathways to novel and functionally complex molecules.

Construction of Complex Carbon Frameworks via Benzylic C-C Bond Formation

The creation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound serves as a potent electrophile in reactions designed to build complex carbon skeletons. Its reaction with various carbon-based nucleophiles, such as enolates, organometallic reagents, and carbanions, facilitates the introduction of the 4-(trifluoromethoxy)benzyl group. This is particularly valuable in the synthesis of molecules where this specific substituent is desired for its electronic properties or as a precursor for further transformations.

For instance, in phase-transfer catalysis, the enantioselective benzylation of α-trifluoromethoxy indanones has been demonstrated using various benzyl (B1604629) bromides, establishing a method to create tetrasubstituted stereogenic carbon centers. nih.gov Similar C-C bond-forming reactions can be achieved with benzylic iodides, often with enhanced reactivity. The reaction of benzylic Grignard reagents with alkyl halides has also been shown to be an effective method for creating quaternary carbon centers. organic-chemistry.org These established methodologies underscore the potential of this compound in the assembly of sterically congested and electronically tuned molecular architectures. researchgate.net

Synthesis of Functionalized Heterocyclic Systems

The introduction of a benzyl group onto a nitrogen or sulfur atom within a heterocyclic ring is a common strategy for creating derivatives with tailored biological or material properties. This compound is an ideal reagent for this purpose, enabling the synthesis of a variety of functionalized heterocyclic systems.

Pyridiniums: The quaternization of pyridines to form pyridinium (B92312) salts is a classic transformation known as the Menshutkin reaction. researchgate.net This reaction proceeds via nucleophilic attack of the pyridine (B92270) nitrogen on an alkyl halide. rsc.orgnih.gov Reacting this compound with pyridine or its derivatives yields N-(4-(trifluoromethoxy)benzyl)pyridinium iodides, a class of compounds investigated for applications ranging from ionic liquids to biologically active agents. researchgate.netnih.gov

Oxadiazoles: 1,3,4-Oxadiazoles are a prominent class of heterocycles with diverse applications. nih.gov A common synthetic route involves the cyclization of diacylhydrazines or the derivatization of pre-formed rings. organic-chemistry.orgnih.gov Specifically, 1,3,4-oxadiazole-2-thiones can be readily S-alkylated. The reaction with this compound provides 2-{[4-(trifluoromethoxy)benzyl]thio}-1,3,4-oxadiazole derivatives, a key structural motif in medicinal chemistry. japsonline.com

Pyrimidines: Pyrimidines are fundamental components of nucleic acids and are prevalent in pharmaceuticals. wikipedia.orgslideshare.netpharmaguideline.com The synthesis of pyrimidine (B1678525) derivatives often involves the alkylation of nitrogen atoms within the ring. researchgate.net The N-benzylation of pyrimidine and its derivatives with this compound offers a direct route to compounds bearing the 4-(trifluoromethoxy)benzyl moiety, which can modulate the molecule's lipophilicity and binding interactions.

Indolin-2-ones: The indolin-2-one (oxindole) scaffold is a privileged structure in drug discovery. nih.govmdpi.com N-alkylation of the indolin-2-one core is a critical step in the synthesis of many biologically active compounds. nih.govorgsyn.org The reaction of an appropriate isatin-derived precursor with this compound in the presence of a base provides a straightforward method to install the 4-(trifluoromethoxy)benzyl group at the N-1 position, yielding 1-{[4-(trifluoromethoxy)benzyl]}indolin-2-one derivatives. nih.govresearchgate.net

| Heterocycle Class | General Reaction Type | Resulting Structure Motif | Significance |

|---|---|---|---|

| Pyridiniums | N-Alkylation (Menshutkin Reaction) | N-(4-(Trifluoromethoxy)benzyl)pyridinium | Ionic liquids, catalysts, biologically active salts. researchgate.netnih.gov |

| 1,3,4-Oxadiazoles | S-Alkylation of Thiones | 2-{[4-(Trifluoromethoxy)benzyl]thio}-1,3,4-oxadiazole | Medicinal chemistry scaffolds, enzyme inhibitors. japsonline.com |

| Pyrimidines | N-Alkylation | N-(4-(Trifluoromethoxy)benzyl)pyrimidine | Pharmaceuticals, agrochemicals, modification of nucleobase analogs. researchgate.net |

| Indolin-2-ones | N-Alkylation | 1-(4-(Trifluoromethoxy)benzyl)indolin-2-one | Kinase inhibitors, drug discovery platforms. mdpi.comnih.gov |

Introduction of the 4-(Trifluoromethoxy)benzyl Unit into Carbohydrate and Other Complex Molecular Architectures

In the multistep synthesis of complex molecules like oligosaccharides, the strategic use of protecting groups is essential. numberanalytics.comrsc.org Benzyl ethers are commonly employed to protect hydroxyl groups due to their general stability and ease of removal via hydrogenolysis. numberanalytics.com Substituted benzyl ethers, such as the 4-(trifluoromethoxy)benzyl (TFMB) ether, offer modified stability and reactivity profiles.

The electron-withdrawing trifluoromethoxy group alters the electronic nature of the benzyl system, influencing the conditions required for its cleavage. This allows for orthogonal deprotection strategies in the presence of other protecting groups like standard benzyl or p-methoxybenzyl (PMB) ethers. nih.govrsc.org The introduction of the TFMB group onto a carbohydrate hydroxyl is typically achieved using this compound (or the corresponding bromide) under standard Williamson ether synthesis conditions. Recent studies have also shown that trifluoromethyl-substituted benzyl groups on glycosyl donors can significantly enhance 1,2-cis-selectivity during glycosylation reactions, highlighting their dual role as both protecting groups and stereochemical controllers. acs.org

Derivatization Strategies for the Iodomethyl Group Beyond Direct Substitution

While the primary utility of this compound lies in its role as a direct alkylating agent, the iodomethyl group can be transformed into other valuable functionalities, expanding its synthetic potential.

One of the most powerful transformations is its conversion into a phosphonium (B103445) salt. Reaction with triphenylphosphine (B44618) yields [4-(trifluoromethoxy)benzyl]triphenylphosphonium iodide. lumenlearning.com Upon treatment with a strong base, this salt generates the corresponding ylide, a key reagent in the Wittig reaction. This two-step sequence allows for the conversion of aldehydes and ketones into alkenes containing the 4-(trifluoromethoxy)benzylidene unit, a valuable olefination strategy. lumenlearning.com

Other derivatizations include:

Oxidation: Conversion to the corresponding aldehyde, 4-(trifluoromethoxy)benzaldehyde, which is a versatile precursor for various synthetic operations, including reductive aminations and aldol (B89426) reactions.

Substitution with Heteroatom Nucleophiles: Reaction with various oxygen, sulfur, or other nucleophiles can generate a library of ethers, thioethers, and other derivatives.

| Starting Reagent | Transformation | Product | Key Application |

|---|---|---|---|

| This compound | Reaction with Triphenylphosphine | [4-(Trifluoromethoxy)benzyl]triphenylphosphonium iodide | Wittig Reaction Precursor lumenlearning.com |

| This compound | Oxidation (e.g., Kornblum oxidation) | 4-(Trifluoromethoxy)benzaldehyde | Aldehyde for various C-C and C-N bond formations |

| This compound | Reaction with Sodium Azide | 1-(Azidomethyl)-4-(trifluoromethoxy)benzene | Precursor for amines (via reduction) or triazoles (via cycloaddition) |

Utilization in Cascade Reactions and Tandem Processes

The reactivity of this compound makes it an excellent component for designing cascade or tandem reactions, where a single synthetic operation triggers multiple bond-forming events. In such processes, an initial benzylation event can position the substrate for a subsequent intramolecular cyclization. acs.org

Theoretical and Spectroscopic Characterization of Trifluoromethoxy Substituted Aromatic Systems

Computational Chemistry and Molecular Modeling Studies

Computational methods provide deep insights into molecular properties that are often difficult to probe experimentally. For trifluoromethoxybenzene derivatives, these studies illuminate electronic structure, conformational preferences, and reaction dynamics.

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule. Methods like Density Functional Theory (DFT) are used to model the electronic structure of trifluoromethoxy-substituted benzenes. The -OCF₃ group is a strong σ-withdrawing and weak π-donating group, which results in a complex influence on the charge distribution of the benzene (B151609) ring.

Natural Bond Orbital (NBO) analysis is a common technique used to interpret wavefunction calculations, providing information on charge transfer and hyperconjugative interactions. core.ac.uk In the case of 4-substituted trifluoromethoxybenzene, the electronegative fluorine atoms pull electron density through the oxygen atom, deactivating the aromatic ring. This effect is modulated by the substituent at the para position. For 1-(Iodomethyl)-4-(trifluoromethoxy)benzene, the iodomethyl group (-CH₂I) is also electron-withdrawing, further influencing the charge distribution on the aromatic ring. Studies on related molecules, such as N,N-Dialkyl-4-(trifluoromethyl)anilines, demonstrate how intramolecular charge transfer can be investigated, revealing the interplay between electron-donating and accepting groups across the phenyl ring. bibliotekanauki.pl Determining the precise atomic charges and how they are coupled to molecular geometry is a fundamental goal of these calculations. researchgate.net

The conformation of the trifluoromethoxy group relative to the aromatic ring is a key determinant of its steric and electronic effects. Unlike the methoxy (B1213986) group, which often prefers a planar conformation with the benzene ring, the -OCF₃ group typically adopts a non-planar arrangement. beilstein-journals.org

Computational and crystallographic studies have shown that trifluoromethoxybenzenes lacking ortho substituents predominantly favor a conformation where the C-O bond is perpendicular to the plane of the phenyl ring. beilstein-journals.org The dihedral angle (Caryl-Caryl-O-C) is typically found to be around 90°. beilstein-journals.org This orthogonal arrangement minimizes steric repulsion between the bulky -CF₃ group and the ortho-hydrogens of the benzene ring. For this compound, this perpendicular conformation is expected to be the most stable. The rotational barrier of the Caryl-O bond can be calculated to understand the energy penalty for deviation from this low-energy state.

Reaction pathway modeling is a computational tool used to investigate the mechanism of chemical reactions. It involves mapping the potential energy surface (PES) that connects reactants to products. ucsb.eduscm.com The highest point on the minimum energy path is the transition state, an unstable, high-energy species that represents the energetic barrier to the reaction. ucsb.eduwikipedia.orgyoutube.com

For this compound, a key reaction of interest is the nucleophilic substitution at the benzylic carbon of the iodomethyl group. This is a type of Sₙ2 reaction. Transition state theory can be applied to model this process. wikipedia.org Computational methods like Synchronous Transit-Guided Quasi-Newton (QST2) or Nudged Elastic Band (NEB) are used to locate the transition state geometry. ucsb.eduscm.com These calculations would model the approach of a nucleophile to the -CH₂I group, the simultaneous elongation and breaking of the C-I bond, and the formation of a new bond with the nucleophile, all while considering the electronic influence of the 4-(trifluoromethoxy)phenyl moiety. youtube.com The calculation confirms a true transition state by finding a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. scm.com

Spectroscopic Investigations of the 4-(Trifluoromethoxy)benzene Moiety

Spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. Vibrational and nuclear magnetic resonance spectroscopy are particularly valuable for characterizing trifluoromethoxy-substituted aromatic compounds.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and functional groups. nih.gov For this compound, the spectra are dominated by vibrations of the p-disubstituted benzene ring, the trifluoromethoxy group, and the iodomethyl group. google.com

Key expected vibrational frequencies are associated with C-F, C-O, C-H, and C-I bonds. The strong C-F stretching vibrations of the -OCF₃ group are typically observed in the 1100-1300 cm⁻¹ region. The C-O-C asymmetric stretch is also prominent. esisresearch.org Vibrations of the CH₂ group in the iodomethyl moiety, including stretching, scissoring, wagging, and twisting modes, are also expected. esisresearch.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source |

| C-H Aromatic Stretching | 3000 - 3100 | core.ac.uk |

| CH₂ Asymmetric/Symmetric Stretching | 2950 - 3050 | esisresearch.org |

| C-F Stretching | 1100 - 1300 | core.ac.ukijcrt.org |

| C-O-C Asymmetric Stretching | ~1150 | esisresearch.org |

| Benzene Ring Vibrations | 1400 - 1600 | google.com |

| CH₂ Wagging | ~1280 | esisresearch.org |

| C-H In-plane Bending | 1000 - 1300 | core.ac.uk |

| C-H Out-of-plane Bending | 675 - 900 | core.ac.uk |

This table presents generalized frequency ranges based on data from related benzene derivatives.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide critical pieces of structural information.

¹H NMR: The proton NMR spectrum for a 1,4-disubstituted benzene ring typically shows a pattern of two doublets in the aromatic region (usually 7.0-8.0 ppm). For this compound, the protons closer to the electron-withdrawing -OCF₃ group would be expected at a slightly different chemical shift than those closer to the -CH₂I group. A key signal is a singlet for the two protons of the iodomethyl (-CH₂I) group, expected around 4.4-4.5 ppm, as seen in related structures like 1,4-Bis(iodomethyl)benzene. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon of the -CF₃ group appears as a quartet due to coupling with the three fluorine atoms. The aromatic carbons show distinct signals, with the carbon attached to the oxygen (C-O) appearing downfield. The chemical shift of the iodomethyl carbon (-CH₂I) is typically found in the range of 5-10 ppm. Spectroscopic data for 1-Bromo-4-(trifluoromethoxy)benzene shows the C-O carbon at approximately 148 ppm and the C-Br carbon at 117 ppm, providing a useful comparison. chemicalbook.com

¹⁹F NMR: ¹⁹F NMR is highly specific for fluorine-containing compounds. The trifluoromethoxy group gives a sharp singlet in the ¹⁹F NMR spectrum. For aryl-OCF₃ compounds, this signal typically appears in the range of -58 to -60 ppm. nih.gov For example, the ¹⁹F signal for 1-methoxy-4-(trifluoromethyl)benzene is at -62.44 ppm, while for 1-nitro-4-(trifluoromethyl)benzene it is at -63.18 ppm. rsc.org This characteristic shift provides unambiguous evidence for the presence of the trifluoromethoxy group.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Source Analogy |

| ¹H | Aromatic (CH ) | ~7.0 - 7.5 | Doublets | rsc.org |

| ¹H | Methylene (B1212753) (CH₂ I) | ~4.4 - 4.5 | Singlet | nih.gov |

| ¹³C | C -OCF₃ | ~148 - 150 | Singlet | chemicalbook.comchemicalbook.com |

| ¹³C | Aromatic C H | ~115 - 130 | Singlet | chemicalbook.comchemicalbook.com |

| ¹³C | C -CH₂I | ~135 - 140 | Singlet | nih.gov |

| ¹³C | OC F₃ | ~120 | Quartet | rsc.org |

| ¹³C | C H₂I | ~5 - 10 | Singlet | nih.gov |

| ¹⁹F | OF | ~ -58 to -60 | Singlet | nih.govrsc.org |

This table presents predicted chemical shifts based on data from analogous compounds cited in the sources.

Gas Electron Diffraction (GED) for Gas-Phase Molecular Geometry

Gas Electron Diffraction (GED) is a primary technique for the precise determination of the geometric structure of molecules in the gas phase. semanticscholar.org This method provides unparalleled data on bond lengths, bond angles, and torsional angles of isolated molecules, free from the intermolecular interactions present in liquid or solid states. semanticscholar.orgmdpi.com For trifluoromethoxy-substituted aromatic systems, GED, often complemented by quantum chemical calculations and other spectroscopic methods like infrared (IR) and Raman spectroscopy, is instrumental in understanding their conformational preferences. researchgate.net

Detailed Research Findings

Research on trifluoromethoxybenzene (TFMB) and its derivatives demonstrates the utility of GED in structural chemistry. Studies have shown that the orientation of the trifluoromethoxy group relative to the benzene ring is a key structural parameter. In trifluoromethoxybenzene and p-fluoro(trifluoromethoxy)benzene, the trifluoromethyl (CF3) group is predominantly oriented perpendicular to the plane of the benzene ring. researchgate.net However, the possibility of a minor contribution from a planar conformer cannot be entirely dismissed. researchgate.net

A combined analysis using GED and a dynamic model for trifluoromethoxybenzene at room temperature indicated a conformational mixture, with the perpendicular conformer being more stable than the planar one. researchgate.net The energy barrier between these forms was also estimated, providing a more complete picture of the molecule's internal rotational dynamics. researchgate.net

Further investigations into ortho- and meta-fluoro-substituted trifluoromethoxybenzene have reinforced these findings. In the gas phase, o-fluoro(trifluoromethoxy)benzene exists as an orthogonal conformer, while m-fluoro(trifluoromethoxy)benzene is present as a mixture of conformers dominated by the orthogonal form. researchgate.net

The synergy between GED and computational chemistry is crucial. Quantum chemical calculations are employed to model potential energy surfaces and predict stable conformers, which then guide the analysis of the experimental GED data. rsc.org This combined approach, sometimes referred to as the SARACEN method (Structure Analysis Restrained by Ab initio Calculations for Electron diffractioN), allows for a more refined and accurate structural determination, especially for complex molecules with multiple possible conformations. rsc.org

Table 1: Selected Geometric Parameters of Trifluoromethyl-Substituted Benzene Derivatives

| Parameter | Benzotrifluoride (C6H5CF3) |

|---|---|

| Bond Lengths (rₐ in Å) | |

| r(C-C)ring (mean) | 1.397 ± 0.003 |

| r(Cphenyl-Cmethyl) | 1.504 ± 0.004 |

| r(C-F) | 1.345 ± 0.003 |

| r(C-H) | 1.099 ± 0.005 |

| Bond Angles (∠ in degrees) | |

| ∠C-C-F | 111.9 ± 0.1 |

Data sourced from reference researchgate.net

Table 2: Conformational Analysis of Trifluoromethoxybenzene (TFMB) in the Gas Phase

| Conformer | Population (%) at Room Temp. | Relative Stability (kcal/mol) |

|---|---|---|

| Perpendicular ([o]-form) | 70 | 0.4 (more stable) |

| Planar ([e]-form) | 30 |

Data sourced from reference researchgate.net

These findings underscore the importance of GED in providing high-resolution structural data for trifluoromethoxy-substituted aromatic compounds. The established perpendicular orientation of the trifluoromethoxy group in related molecules strongly suggests a similar conformational preference for this compound.

Comparative Analysis with Analogous Benzylic Halides and Fluorinated Benzene Derivatives

Reactivity Comparison with Other Benzylic Halides (Chlorides, Bromides)

The reactivity of benzylic halides is significantly influenced by the nature of the halogen atom. This subsection explores these differences in the context of nucleophilic substitution, elimination kinetics, and radical chemistry.

Benzylic halides are known to be highly reactive in nucleophilic substitution reactions. ucalgary.cancert.nic.in The rate of these reactions is dependent on the identity of the halogen, following the general trend I > Br > Cl > F. This order is primarily attributed to the strength of the carbon-halogen bond and the stability of the leaving group. The carbon-iodine bond is the weakest among the halogens, making iodide the best leaving group.

Primary benzylic halides, such as 1-(halomethyl)-4-(trifluoromethoxy)benzene, typically favor an SN2 pathway for nucleophilic substitution. ucalgary.ca In an SN2 reaction, the nucleophile attacks the electrophilic carbon, and the leaving group departs in a single, concerted step. The weaker C-I bond in 1-(iodomethyl)-4-(trifluoromethoxy)benzene allows for a faster displacement of the iodide ion compared to the corresponding bromide or chloride, leading to a higher reaction rate. For instance, benzyl (B1604629) chloride has been shown to be significantly more reactive than primary alkyl chlorides in SN2 reactions due to resonance stabilization of the transition state. pearson.com This effect is expected to be even more pronounced for the more reactive benzyl iodide.

In cases where an SN1 mechanism is favored, typically with secondary or tertiary benzylic halides or with weak nucleophiles, the stability of the resulting benzylic carbocation is the rate-determining factor. ncert.nic.instackexchange.com While the halogen identity has a less direct impact on the carbocation stability itself, the leaving group's ability to depart is still crucial. The solvolysis of substituted benzyl chlorides in aqueous solutions demonstrates the wide range of reactivities possible, with rates varying significantly based on the ring substituents. nih.gov The solvolysis of benzyl bromides in alcohols also highlights the influence of both substituents and solvent polarity on reaction kinetics. koreascience.krkoreascience.kr

Elimination reactions can compete with nucleophilic substitution, particularly with sterically hindered substrates or strong, non-nucleophilic bases. However, for primary benzylic halides, substitution is generally the predominant pathway. ucalgary.ca

Table 1: General Reactivity Trend of Benzylic Halides in Nucleophilic Substitution

| Benzylic Halide | General Reactivity | Leaving Group Ability |

|---|---|---|

| Benzylic Iodide | Highest | Excellent |

| Benzylic Bromide | Intermediate | Good |

| Benzylic Chloride | Lowest | Fair |

The carbon-halogen bond dissociation energy (BDE) is a critical parameter in understanding the radical chemistry of benzylic halides. The BDE represents the energy required for homolytic cleavage of the C-X bond to form a benzyl radical and a halogen atom. acs.orgwikipedia.org Lower BDEs indicate a greater propensity for radical formation.

The trend for C-X BDEs in benzylic halides is C-Cl > C-Br > C-I. researchgate.net The C-I bond is the weakest, making this compound the most susceptible to homolytic cleavage among its chloride and bromide analogs. This has significant implications for its participation in radical reactions.

Studies on benzyl bromide have determined its C-Br bond dissociation energy to be approximately 50.5-55 kcal/mol. rsc.orgaip.orgaip.org For benzyl chloride, the C-Cl bond dissociation energy is higher, around 68 kcal/mol. aip.org The C-I bond dissociation energy for benzyl iodide is the lowest of the three. researchgate.net These differences in BDE directly impact the activation energy required for radical initiation, making benzylic iodides more reactive in radical processes. The stability of the resulting benzyl radical is a key factor in lowering these BDEs compared to their alkyl counterparts. masterorganicchemistry.com

The formation of radical anions through electron transfer is another important aspect of their chemistry. The C-Cl bond in the benzyl chloride radical anion is thermodynamically unstable towards cleavage, while the C-Br bond in the benzyl bromide radical anion is only slightly endoenergetic. rsc.org This suggests that once an electron is added, cleavage of the C-X bond is highly favorable, particularly for the chloride.

Table 2: Approximate Carbon-Halogen Bond Dissociation Energies (BDE) for Unsubstituted Benzylic Halides

| Benzylic Halide | Bond | Approximate BDE (kcal/mol) |

|---|---|---|

| Benzyl Chloride | C-Cl | 68 |

| Benzyl Bromide | C-Br | 51-55 |

| Benzyl Iodide | C-I | ~40 |

Comparison with Trifluoromethyl-Substituted Analogs

The trifluoromethoxy (-OCF₃) group and the trifluoromethyl (-CF₃) group are both common fluorine-containing substituents that significantly alter the electronic properties of an aromatic ring.

Both the -OCF₃ and -CF₃ groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms. nih.gov This deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. youtube.comvaia.com However, there are subtle but important differences in their electronic effects.

The -CF₃ group is a powerful electron-withdrawing group primarily through a strong negative inductive effect (-I). nih.gov It deactivates the ring and is a meta-director in electrophilic aromatic substitution. vaia.comchegg.comtardigrade.inmasterorganicchemistry.com

For benzylic reactivity, the electron-withdrawing nature of both groups influences the stability of charged intermediates. In SN1 reactions of benzylic halides, these groups would destabilize the formation of a benzylic carbocation, thus slowing down the reaction rate compared to an unsubstituted or electron-donating group substituted benzyl halide. stackexchange.com

The electronic nature of these substituents is often quantified by Hammett constants (σ). wikipedia.org Both -OCF₃ and -CF₃ have positive σ values, indicating their electron-withdrawing character. pitt.eduscispace.comoup.com

Table 3: Comparison of Hammett Constants (σp) for -OCF₃ and -CF₃ Groups

| Substituent | σp Value | Electronic Effect |

|---|---|---|

| -OCF₃ | ~0.35 | Strongly Electron-Withdrawing |

| -CF₃ | ~0.54 | Very Strongly Electron-Withdrawing |

The steric bulk of the -OCF₃ and -CF₃ groups can influence the regioselectivity and stereoselectivity of reactions. The -OCF₃ group is generally considered to be sterically larger than the -CF₃ group. This is due to the C-O-C bond angle and the free rotation around the C-O bond, which can create a larger steric cone of influence.

In reactions where steric hindrance is a significant factor, such as ortho-substitution on the benzene ring, the larger size of the -OCF₃ group may lead to a lower proportion of the ortho-isomer compared to the -CF₃ group. This can affect the regioselectivity of reactions at the aromatic ring and potentially at the benzylic position if the attacking species is bulky.

Positional Isomerism and Ortho-, Meta-, Para-Effects of the Trifluoromethoxy Group

The position of the trifluoromethoxy group on the benzene ring significantly affects the reactivity of the molecule. The -OCF₃ group is a deactivating group for electrophilic aromatic substitution, meaning it makes the ring less reactive than benzene itself. However, it directs incoming electrophiles to specific positions.

In the context of this compound, the para-position of the -OCF₃ group influences the reactivity of the benzylic position primarily through its electronic effects. An ortho- or meta-isomer would exhibit different electronic and steric influences on the benzylic carbon. For instance, an ortho-trifluoromethoxy group would exert a stronger inductive effect and a more significant steric hindrance on the benzylic position compared to the para-isomer. A meta-substituent would have a primarily inductive effect with a negligible resonance contribution to the benzylic position. researchgate.net

Table 4: Directing Effects of the Trifluoromethoxy Group in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -OCF₃ | Deactivating | Ortho, Para |

Future Research Directions and Unexplored Reactivity

Development of Highly Sustainable and Atom-Economical Synthetic Approaches

The current preparation of benzyl (B1604629) iodides often involves halogen exchange from corresponding bromides or chlorides, or the iodination of benzyl alcohols. prepchem.comgoogle.com Future research should focus on developing greener, more efficient, and atom-economical routes to 1-(iodomethyl)-4-(trifluoromethoxy)benzene.

Key areas for exploration include:

Direct Iodination of Precursors: Investigating methods for the direct conversion of 4-(trifluoromethoxy)benzyl alcohol, a readily available building block, into the target iodide. biosynth.comsigmaaldrich.com Mild and efficient reagent systems, such as the CeCl₃·7H₂O/NaI system in acetonitrile, offer a simple and low-cost approach for iodinating alcohols. organic-chemistry.org

One-Pot Reductive Iodination: Developing a one-pot synthesis from the corresponding aldehyde, 4-(trifluoromethoxy)benzaldehyde. The use of phosphorous acid (H₃PO₃) and molecular iodine represents a potential green method for the reductive iodination of aromatic aldehydes. acs.org

Heterogeneous and Solvent-Free Catalysis: Exploring the use of solid-supported reagents, like Silphos [P(Cl)₃−n(SiO₂)n], which can convert alcohols to iodides and allow for easy separation of the byproducts through simple filtration. organic-chemistry.org Furthermore, solvent-free reaction conditions, potentially using mechanochemistry (ball milling), could significantly reduce waste and environmental impact. researchgate.net Such methods have proven effective for synthesizing other organic compounds. researchgate.net

Table 1: Potential Sustainable Synthetic Routes

| Precursor | Reagent/Catalyst System | Key Advantages |

|---|---|---|

| 4-(Trifluoromethoxy)benzyl alcohol | CeCl₃·7H₂O / NaI | Mild conditions, low-cost reagents. organic-chemistry.org |

| 4-(Trifluoromethoxy)benzyl alcohol | Silphos / I₂ | Heterogeneous reagent, easy byproduct removal. organic-chemistry.org |

| 4-(Trifluoromethoxy)benzaldehyde | H₃PO₃ / I₂ | One-pot reaction, uses inexpensive reagents. acs.org |

Exploration of Novel Catalytic Systems for Selective Functionalization

The benzylic iodide in this compound is a prime site for functionalization. Future research will likely focus on employing novel catalytic systems to forge new carbon-carbon and carbon-heteroatom bonds with high selectivity.

Promising research avenues include:

Metallaphotoredox Catalysis: Merging photoredox catalysis with transition metal catalysis (e.g., nickel or copper) offers a powerful tool for C(sp³)–H bond functionalization and cross-coupling reactions under mild conditions. rsc.org Systems using an iridium-based photosensitizer and a nickel catalyst could facilitate the arylation of the benzylic position. rsc.org Similarly, photoredox-catalyzed alkenylation using benzylsulfonium salts derived from benzyl alcohols has been demonstrated, suggesting a potential pathway for functionalizing the 4-(trifluoromethoxy)benzyl scaffold. nih.gov

Nickel-Catalyzed Carboxylation: The direct carboxylation of benzyl halides with carbon dioxide (CO₂) using a nickel catalyst presents an operationally simple, user-friendly protocol for creating phenylacetic acid derivatives under atmospheric pressure at room temperature. nih.gov Applying this to this compound could provide direct access to 2-(4-(trifluoromethoxy)phenyl)acetic acid.

Cooperative Catalysis: Employing nucleophilic cooperative catalysis, where an amine like lutidine is used catalytically to activate the benzyl halide in situ, can enable subsequent photocatalytic Giese couplings with electron-deficient alkenes. acs.org This strategy overcomes the need for pre-functionalization and stoichiometric activators. acs.org

Metal-Free Catalysis: Iodine-catalyzed oxidative functionalization provides a "green" pathway for constructing new bonds by avoiding expensive and toxic noble metal catalysts. acs.org Such systems can activate benzylic C-H bonds, and future work could adapt these principles for the direct functionalization of the 4-(trifluoromethoxy)benzyl moiety.

Table 2: Emerging Catalytic Functionalization Strategies

| Catalytic System | Transformation | Potential Product Type |

|---|---|---|

| Ni/Photoredox | Arylation | Diarylalkanes. rsc.org |

| Ir/Photoredox | Alkenylation | Allylbenzenes. nih.gov |

| Ni-Catalysis | Carboxylation with CO₂ | Phenylacetic acids. nih.gov |

Investigation of Asymmetric Transformations Incorporating the 4-(Trifluoromethoxy)benzyl Iodide Scaffold

The creation of chiral molecules is paramount in pharmaceutical and materials science. A key future direction is the use of the 4-(trifluoromethoxy)benzyl iodide scaffold in asymmetric reactions to generate enantioenriched products.

Key research areas are:

Chiral Phase-Transfer Catalysis (PTC): This is a powerful tool for the asymmetric alkylation of prochiral nucleophiles. nih.gov Chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts, often derived from Cinchona alkaloids or possessing binaphthyl structures, create a chiral ion pair with the nucleophile, guiding the enantioselective attack on the benzyl iodide. phasetransfer.commdpi.comnih.gov The electronic nature of the trifluoromethoxy group could influence the design of both the catalyst and the substrate to achieve high enantioselectivity. researchgate.net

Bifunctional Catalysis: Catalysts that possess both a phase-transfer unit (e.g., a quaternary ammonium salt) and a hydrogen-bond donor (e.g., thiourea, urea, or hydroxyl groups) can provide enhanced stereocontrol. mdpi.com These bifunctional catalysts have been successfully applied in various asymmetric reactions, including Michael additions and Mannich reactions. mdpi.com

Biocatalysis: Engineered enzymes offer a sustainable and highly selective route to chiral compounds. Variants of cytochrome c have been engineered to catalyze asymmetric N-H carbene insertion reactions for the synthesis of enantioenriched α-trifluoromethyl amines. nih.govacs.org This highlights the potential for developing biocatalytic systems that can recognize and asymmetrically transform substrates containing the 4-(trifluoromethoxy)benzyl moiety.

Table 3: Approaches for Asymmetric Synthesis

| Method | Catalyst Type | Key Principle |

|---|---|---|

| Phase-Transfer Catalysis (PTC) | Chiral Quaternary Ammonium/Phosphonium Salts | Formation of a chiral ion pair to direct nucleophilic attack. nih.govphasetransfer.comnih.gov |

| Bifunctional Catalysis | PTC catalyst with H-bond donor | Enhanced stereocontrol through multiple non-covalent interactions. mdpi.com |

Advanced In Silico Studies for Predictive Reactivity and Material Design

Computational chemistry provides invaluable insights into reaction mechanisms and material properties, guiding experimental design and accelerating discovery. Future research on this compound will benefit significantly from advanced in silico studies.

Areas for computational investigation include:

Predictive Reactivity and Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation barriers, and elucidate the roles of catalysts and additives. chemrxiv.org For example, computational studies can reveal the origin of chemoselectivity in photoredox-catalyzed C-O bond cleavage or explain the source of enantioselectivity in asymmetric transformations. chemrxiv.orgacs.org Such studies can predict whether a reaction proceeds via an Sₙ1 or Sₙ2 pathway and how the trifluoromethoxy group influences the stability of carbocationic intermediates. pearson.com

Catalyst Design and Optimization: Computational screening can accelerate the development of new catalysts for the selective functionalization of the 4-(trifluoromethoxy)benzyl scaffold. By modeling catalyst-substrate interactions, researchers can rationally design chiral phase-transfer catalysts or ligands for transition metals that are predicted to deliver higher yields and enantioselectivities. nih.gov

Material Design and Property Prediction: The 4-(trifluoromethoxy)benzyl group is a valuable component in advanced materials. For instance, related trifluoromethyl-benzylammonium iodide compounds are used as modifiers in perovskite solar cells. nih.gov Computational methods, including molecular dynamics simulations, can be used to predict how incorporating the this compound unit into polymers or crystal lattices will affect the final material's electronic, thermal, and optical properties. Interaction Region Indicator (IRI) analysis can be used to visualize and understand the non-covalent interactions that govern the structure and stability of these materials. nih.gov

These computational approaches will be instrumental in unlocking the full potential of this compound in both synthetic chemistry and material science.

Q & A

Q. What are the common synthetic routes for 1-(iodomethyl)-4-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key precursor is 4-(trifluoromethoxy)benzyl bromide (CAS: 50824-05-0), where bromide can be replaced by iodide using NaI in a polar aprotic solvent like acetone under reflux . Alternatively, gold-catalyzed alkynylative cyclization with iodoalkynes has been reported for analogous compounds, requiring visible light mediation and palladium/copper co-catalysts (e.g., Sonogashira coupling) . Yield optimization depends on catalyst loading (e.g., 0.5–2 mol% Pd), solvent choice (DMF or THF), and temperature (60–80°C). Impurities from incomplete substitution are common; monitor via TLC (Rf: 0.3–0.5 in hexane/EtOAc).

Q. Which purification techniques are most effective for isolating this compound?

- Methodological Answer : Post-synthesis, purification involves:

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) at low temperatures (0–4°C) to isolate crystalline product.

- Column Chromatography : Employ silica gel (60–120 mesh) with hexane/ethyl acetate (9:1) as eluent. Collect fractions showing UV absorbance at 254 nm .

- Distillation : For liquid intermediates, vacuum distillation (80–100°C at 5 mmHg) reduces halogenated byproducts. Purity >95% is confirmed by GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- Methodological Answer : Key techniques include:

Q. What safety precautions are critical when handling this iodinated compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, UV-protective goggles, and lab coats. Use in a fume hood to avoid inhalation of volatile iodine .

- Waste Management : Halogenated waste must be stored in amber glass containers, segregated from aqueous waste, and disposed via licensed hazardous waste facilities .

- Spill Protocol : Neutralize with 10% sodium thiosulfate, then adsorb with vermiculite. Avoid skin contact; wash immediately with soap and 70% ethanol .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The -OCF₃ group is strongly electron-withdrawing (-I effect), polarizing the benzene ring and activating the iodomethyl site for nucleophilic substitution. In Suzuki-Miyaura couplings, this enhances oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄). However, steric hindrance from -CF₃ can reduce coupling efficiency with bulky arylboronic acids. Optimize by using Buchwald-Hartwig ligands (e.g., XPhos) and DMF as solvent at 100°C .

Q. How does thermal and photolytic stability impact storage and experimental design?

- Methodological Answer :

- Thermal Stability : Decomposes above 150°C, releasing HI gas. Store at -20°C in amber vials under argon.

- Photolytic Sensitivity : UV light (λ < 300 nm) cleaves the C-I bond, forming radicals. Use dark conditions for reactions; monitor degradation via HPLC retention time shifts (ΔtR > 1 min indicates breakdown) .

- Stability Tests : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and compare FT-IR spectra pre/post storage .

Q. What role does this compound play in medicinal chemistry, particularly in click chemistry or prodrug design?

- Methodological Answer :

- Click Chemistry : The iodomethyl group enables alkylation of thiols or amines, forming stable C-S/C-N bonds for bioconjugation. For example, react with sodium azide (NaN₃) to generate azidomethyl intermediates for CuAAC reactions .

- Prodrug Activation : Under physiological conditions (pH 7.4, 37°C), the C-I bond undergoes hydrolysis to release methanol derivatives. This property is exploited in targeted drug delivery systems .

Q. How can researchers resolve contradictions in reported reaction yields or selectivity?

- Methodological Answer :

- Troubleshooting Framework :

Catalyst Screening : Test PdCl₂ vs. Pd(OAc)₂ with ligands (PPh₃, dppf).

Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar).

Additives : Include KI (0.1 eq) to suppress iodide leaching in cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.